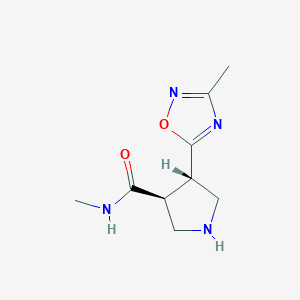![molecular formula C13H20N2O4 B8019371 1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline](/img/structure/B8019371.png)
1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline
Overview
Description
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline is an intriguing chemical compound known for its complex structure, which comprises a pyrrolidine ring fused with a butanoyl group and an L-proline moiety. Its unique configuration allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it valuable in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline typically involves multi-step organic synthesis procedures:
Formation of Pyrrolidin-2-Yl Intermediate
Reagents: : Pyrrolidine, suitable base.
Conditions: : Mild to moderate temperatures, inert atmosphere.
Coupling with Butanoyl Moiety
Reagents: : Butanoyl chloride, catalyst (e.g., DMAP).
Conditions: : Room temperature, anhydrous conditions.
Integration with L-Proline
Reagents: : L-Proline, coupling agents (e.g., EDCI, HOBt).
Conditions: : Room temperature to slight heating, inert atmosphere.
Industrial Production Methods
On an industrial scale, the production would involve the optimization of the synthetic route to improve yield and efficiency:
Catalysts: : Utilization of advanced catalysts to enhance reaction rates.
Automation: : Implementation of automated systems for precise control of reaction conditions.
Scaling: : Batch or continuous flow processes to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline can undergo several types of reactions:
Oxidation: : Conversion of functional groups into higher oxidation states.
Reduction: : Transformation into lower oxidation state derivatives.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, under controlled pH and temperature conditions.
Reduction: : LiAlH₄, NaBH₄, in anhydrous solvents.
Substitution: : Nucleophilic reagents like amines, thiols, under ambient to moderate temperatures.
Major Products Formed
Oxidation Products: : Corresponding acids, ketones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Varied depending on the substituent introduced.
Scientific Research Applications
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline is utilized across various research fields:
Chemistry: : As a chiral building block in asymmetric synthesis.
Biology: : In enzyme inhibition studies due to its structural mimicry.
Medicine: : Potential therapeutic agent in neurodegenerative diseases and infections.
Industry: : As an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action often involves:
Molecular Targets: : Enzymes, receptors where it can bind due to its unique structure.
Pathways: : Inhibition of enzymatic pathways, modulation of receptor activity.
Comparison with Similar Compounds
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline stands out due to its specific structural features:
Similar Compounds
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-D-Proline: : Differs in chirality.
N-Acetylproline: : Lacks the pyrrolidinyl group.
Pyrrolidinylbutanoic acid: : Lacks the proline moiety.
Uniqueness: : Combines the properties of pyrrolidine and proline, offering a unique spectrum of chemical reactivity and biological activity.
And there you have it! Curious to learn more about any specific aspect?
Properties
IUPAC Name |
(2S)-1-[4-oxo-4-[(2S)-pyrrolidin-2-yl]butanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c16-11(9-3-1-7-14-9)5-6-12(17)15-8-2-4-10(15)13(18)19/h9-10,14H,1-8H2,(H,18,19)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVBOVVXXBUFFZ-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)CCC(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)CCC(=O)N2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


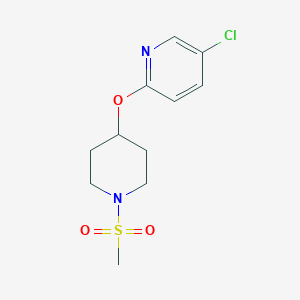
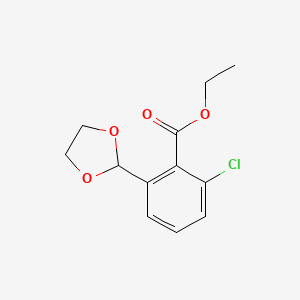
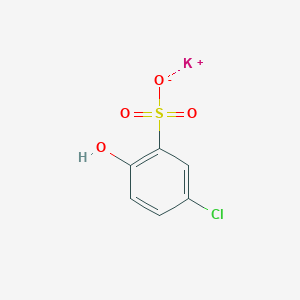
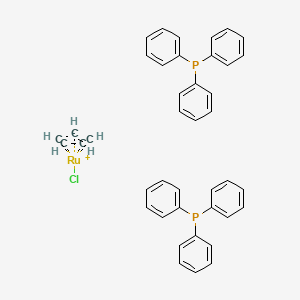
![4-{2,4-Diamino-6-[(benzyloxy)methyl]pyrimidin-5-yl}aniline](/img/structure/B8019328.png)
![Methyl 4-hydroxy-3-({[3-(methoxycarbonyl)cyclohexyl]amino}carbonyl)benzoate](/img/structure/B8019332.png)
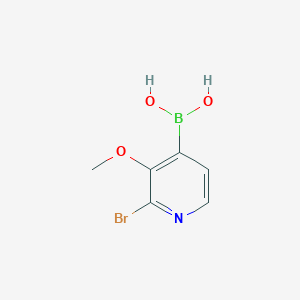
![1-Piperazinecarboxamide, 4-(2-methoxyphenyl)-N-[3-[[[[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-; Isophorone diisocyanate-MOPP-adduct](/img/structure/B8019361.png)
![4-(2-methoxyphenyl)-N-[5-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]naphthalen-1-yl]piperazine-1-carboxamide](/img/structure/B8019364.png)
![2-[[(2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B8019365.png)
![2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide](/img/structure/B8019368.png)
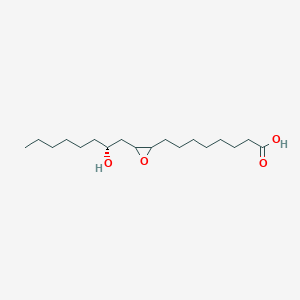
![(6S,6aS)-4-[2-chloro-6-(2,2-diphenylethylamino)purin-9-yl]-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B8019388.png)
